molecular formula C8H18ClNO2 B6275609 {[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(ethyl)amine hydrochloride CAS No. 2763741-29-1

{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(ethyl)amine hydrochloride

Cat. No.: B6275609
CAS No.: 2763741-29-1
M. Wt: 195.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(ethyl)amine hydrochloride is a synthetic organic compound. It features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and an amine group, which is a nitrogen atom bonded to hydrogen atoms or organic groups. The hydrochloride part indicates that the compound is in its salt form, which often enhances its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,2-dimethyl-1,3-dioxolane and ethylamine.

    Formation of the Intermediate: The first step involves the formation of the intermediate compound by reacting 2,2-dimethyl-1,3-dioxolane with a suitable alkylating agent under controlled conditions.

    Introduction of the Amine Group: The intermediate is then reacted with ethylamine in the presence of a catalyst to introduce the amine group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of {[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(ethyl)amine hydrochloride would involve large-scale reactors and optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems might be used to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amine group to a primary amine or even to an alkane under strong reducing conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines or alkanes.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(ethyl)amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of amine-containing compounds on biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments.

Medicine

In medicine, derivatives of this compound might be explored for their potential therapeutic properties. The presence of the amine group suggests that it could interact with biological targets such as enzymes or receptors.

Industry

In industrial applications, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of {[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(ethyl)amine hydrochloride would depend on its specific application. Generally, the amine group can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, ionic interactions, or covalent bonding. The dioxolane ring might also play a role in stabilizing the compound or facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    {[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride: Similar structure but with a methyl group instead of an ethyl group.

    {[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(propyl)amine hydrochloride: Similar structure but with a propyl group instead of an ethyl group.

    {[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(isopropyl)amine hydrochloride: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness

The uniqueness of {[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(ethyl)amine hydrochloride lies in its specific combination of the dioxolane ring and the ethylamine group. This combination can impart distinct chemical and biological properties, making it valuable for specific applications where other similar compounds might not be as effective.

Properties

CAS No.

2763741-29-1

Molecular Formula

C8H18ClNO2

Molecular Weight

195.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.